molecular formula C7H11ClN2Sn B14858927 4-(Trimethylstannyl)-2-chloropyrimidine

4-(Trimethylstannyl)-2-chloropyrimidine

Cat. No.: B14858927
M. Wt: 277.34 g/mol
InChI Key: GFJTWZRTMHJUHN-UHFFFAOYSA-N
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Description

4-(Trimethylstannyl)-2-chloropyrimidine is an organotin compound that features a pyrimidine ring substituted with a trimethylstannyl group at the 4-position and a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethylstannyl)-2-chloropyrimidine typically involves the reaction of 2-chloropyrimidine with trimethyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution of the chlorine atom with the trimethylstannyl group. The reaction is performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tin compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Trimethylstannyl)-2-chloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Trimethylstannyl)-2-chloropyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trimethylstannyl)-2-chloropyrimidine involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group acts as a nucleophile or electrophile depending on the reaction conditions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction type .

Comparison with Similar Compounds

Uniqueness: 4-(Trimethylstannyl)-2-chloropyrimidine is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. Its ability to participate in Stille coupling reactions makes it particularly valuable in the synthesis of complex organic molecules .

Properties

Molecular Formula

C7H11ClN2Sn

Molecular Weight

277.34 g/mol

IUPAC Name

(2-chloropyrimidin-4-yl)-trimethylstannane

InChI

InChI=1S/C4H2ClN2.3CH3.Sn/c5-4-6-2-1-3-7-4;;;;/h1-2H;3*1H3;

InChI Key

GFJTWZRTMHJUHN-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=NC(=NC=C1)Cl

Origin of Product

United States

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